molecular formula C8H12BrN3 B8501502 6-bromo-N4-isopropylpyridine-3,4-diamine

6-bromo-N4-isopropylpyridine-3,4-diamine

Cat. No. B8501502
M. Wt: 230.11 g/mol
InChI Key: MRGMJGRFDPCVQG-UHFFFAOYSA-N
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Patent
US09266883B2

Procedure details

A mixture of 6-bromo-N4-isopropylpyridine-3,4-diamine (intermediate 257, 1.2 g, 5.22 mmol), triethylorthoformate (26.6 ml, 156 mmol) and TFA (0.24 ml, 3.12 mmol) was heated at 125° C. for 3.5 h and then concentrated. The residue was diluted with sat. aq. NaHCO3 and extracted with
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.24 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[C:4]([NH:9][CH:10]([CH3:12])[CH3:11])[CH:3]=1.[CH2:13](OC(OCC)OCC)C.C(O)(C(F)(F)F)=O>>[Br:1][C:2]1[N:7]=[CH:6][C:5]2[N:8]=[CH:13][N:9]([CH:10]([CH3:12])[CH3:11])[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=CC(=C(C=N1)N)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=N1)N)NC(C)C
Name
Quantity
26.6 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
0.24 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with sat. aq. NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with

Outcomes

Product
Name
Type
Smiles
BrC1=CC2=C(C=N1)N=CN2C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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